molecular formula C7H10N2O3S B1327013 Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 733754-08-0

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1327013
M. Wt: 202.23 g/mol
InChI Key: HTAWCRCSPPWHCL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3S. It is characterized by the presence of a thiazole ring, a common structural motif in various chemical entities that exhibit a wide range of biological activities. The compound's relevance is highlighted by its potential applications in pharmaceuticals and material science due to its versatile chemical structure .

Synthesis Analysis

The synthesis of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate involves the formation of a thiazole ring, which is a crucial step in the production of thiazole derivatives. The process reported involves the use of crystallographic data to determine the structure of the synthesized compound. The synthesis is characterized by the presence of two crystallographically independent conformations, which differ by the rotational positions of their methoxymethyl substituents . Additionally, solid-phase synthesis methods have been employed to create 2-amino-5-carboxamide thiazole derivatives, starting with reductive amination and proceeding through dehydrative cyclization of thiourea intermediate resin .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate has been elucidated using crystallographic techniques. The compound exhibits two independent conformations in the crystal structure, which are distinguished by the different orientations of the methoxymethyl groups. Intermolecular contacts within the crystal are predominantly governed by hydrogen bonding, particularly involving the amine hydrogen atoms . This is consistent with the observed hydrogen bonding patterns in similar thiazole derivatives, such as the hydrogen-bonded dimers found in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is diverse, allowing for various transformations and the synthesis of complex molecules. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines or monosubstituted hydrazines . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate and related thiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding capabilities, as well as the potential for various chemical transformations, suggests that these compounds may exhibit reasonable oral bioavailability and drug-like properties as per Lipinski's Rule. The physicochemical properties of these compounds have been calculated, indicating their potential as oral bioavailability drug candidates . The crystallographic data provided for Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate further supports the understanding of its physical properties .

Scientific Research Applications

  • Synthesis of Thiazole Derivatives : Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is used in the synthesis of various thiazole derivatives. For example, it has been transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).

  • Crystallographic Studies : The compound has been analyzed for its crystal structure, providing insights into its molecular configuration. This is essential for understanding its reactivity and potential applications in various fields, including pharmaceuticals (Kennedy et al., 1999).

  • Microwave Irradiation Effects : Research has explored the impact of microwave irradiation on the condensation reactions involving Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, indicating the potential for process optimization in synthetic chemistry (Krutošíková et al., 2000).

  • Solid Phase Synthesis : The compound has been used in the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives, indicating its applicability in high-throughput synthetic methodologies (Kim et al., 2019).

  • Corrosion Inhibition : Notably, derivatives of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been studied for their corrosion inhibition properties, expanding its applications beyond pharmaceutical and organic synthesis (Raviprabha & Bhat, 2019).

Safety And Hazards

The safety and hazards associated with “Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-11-3-4-5(6(10)12-2)13-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWCRCSPPWHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

CAS RN

733754-08-0
Record name methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask was added methyl 4-methoxy-3-oxobutanoate (4.43 mL, 34.2 mmol) and DCM (30.00 mL). Sulfuryl chloride (2.91 mL, 35.9 mmol) was added dropwise with a syringe to the reaction mixture. The mixture was then stirred for 1 hour at 20° C. The solution was reduced to an oil under reduced pressure and dissolved in EtOH (50 mL). To this solution was added methyl 2-chloro-4-methoxy-3-oxobutanoate (6.18 g, 34 mmol) and thiourea (1.9 mL, 34 mmol). The reaction was then stirred at reflux for approximately 12 hours. LCMS indicated that the reaction was complete, and the solvent was removed under reduced pressure. Saturated aqueous sodium bicarbonate was added, and the resulting solid was filtered and recrystallized from water and <5 mL EtOH to give methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate as rust colored crystals (4.85 g, 68%). LCMS (M+H) 203 calc. for C7H11N2O3S 203.2. 1H NMR (400 MHz, CD3OD): δ ppm 4.64 (s, 2H), 3.77 (s, 3H), 3.37 (s, 3H).
Quantity
4.43 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of the crude product (about 30 mmol) obtained in Step 1 and thiourea (2.28 g) in ethanol (60 ml) was heated under reflux overnight. After cooling to room temperature, the reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure. Then, suitable amounts of isopropanol, chloroform, ethyl acetate and diisopropyl ether were added, and the mixture was stirred at room temperature for 30 min. The precipitated crystals were collected by filtration and dried to give the title compound (3.27 g).
Name
crude product
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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